2-Isobutylcyclohexan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8(2)7-9-5-3-4-6-10(9)11/h8-10H,3-7,11H2,1-2H3 |
InChI Key |
BERGTQGYSVHLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCCC1N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Isobutylcyclohexan 1 Amine and Analogues
Strategic Approaches to Cyclohexane (B81311) Ring Functionalization
The introduction of the amine functionality onto the pre-formed 2-isobutylcyclohexane scaffold is a primary challenge. Several strategic approaches have been developed, ranging from classical carbonyl chemistry to modern C-H activation techniques.
Reductive amination is one of the most direct and widely employed methods for the synthesis of amines from carbonyl compounds. nih.gov This strategy involves the reaction of a ketone, in this case, 2-isobutylcyclohexanone, with an amine source such as ammonia (B1221849), followed by the reduction of the resulting imine or enamine intermediate. The process can be performed in a single pot, making it highly efficient.
The choice of reducing agent is critical for the success of the reaction. Common laboratory-scale reagents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation (H2) over metal catalysts like palladium, platinum, or nickel. researchgate.net More recently, biocatalytic approaches using imine reductases (IREDs) or other reductive aminases (RedAms) have gained prominence as they offer high selectivity and operate under mild, environmentally benign conditions. researchgate.netresearchgate.net These enzymes can directly convert ketones and amines into chiral amine products with high efficiency. researchgate.net
| Catalyst/Reagent | Amine Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| H₂/Supported Pt Catalysts | Ammonia | Various Aliphatic/Aromatic Ketones | Selective for primary amine formation. | researchgate.net |
| Reductive Aminases (RedAms) | Various Amines | Cyclohexanone (B45756) | Biocatalytic, high conversion, promising for practical applications. | researchgate.net |
| Imine Reductases (IREDs) | Primary Amines | 4-Substituted Cyclohexanones | Enantiodivergent enzymes provide access to both enantiomers with high yield and selectivity. | researchgate.net |
Nucleophilic substitution provides an alternative route to 2-isobutylcyclohexan-1-amine, typically starting from a cyclohexane ring bearing a suitable leaving group at the C1 position. Common precursors include 2-isobutylcyclohexyl halides or sulfonates (e.g., tosylates, mesylates). These electrophilic substrates can react with nitrogen nucleophiles like ammonia, although this approach can be complicated by multiple alkylation events, leading to mixtures of primary, secondary, and tertiary amines. libretexts.orgchemguide.co.uk
To circumvent the issue of over-alkylation, the Gabriel synthesis, which uses phthalimide (B116566) anion as an ammonia surrogate, or the use of sodium azide (B81097) followed by reduction, are effective strategies for forming the primary amine exclusively. A more modern and sustainable approach is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology. rsc.org This process utilizes a transition metal catalyst to temporarily dehydrogenate a starting alcohol (e.g., 2-isobutylcyclohexanol) to the corresponding ketone in situ. rsc.org This ketone then undergoes reductive amination with an amine, and the catalyst returns the hydrogen to the intermediate imine, regenerating the catalyst and producing water as the sole byproduct. rsc.org
| Method | Substrate | Nucleophile | Advantages | Potential Issues | Reference |
|---|---|---|---|---|---|
| Direct Alkylation | Alkyl Halide | Ammonia | Simple, direct. | Over-alkylation leading to mixtures of amines. | libretexts.org |
| Azide Synthesis | Alkyl Halide/Sulfonate | Sodium Azide (NaN₃) | Clean formation of primary amine after reduction. | Use of potentially explosive azide reagents. | libretexts.org |
| Borrowing Hydrogen | Alcohol | Amine | Atom-economic, water is the only byproduct, environmentally benign. | Requires specific transition metal catalysts. | rsc.org |
Direct C-H functionalization represents a cutting-edge strategy in organic synthesis, aiming to convert ubiquitous but inert C-H bonds into valuable functional groups, thereby streamlining synthetic routes. sigmaaldrich.comyale.edu The introduction of an amine group directly onto the cyclohexane ring by activating a C-H bond is a highly desirable but challenging transformation. researchgate.net
Methodologies for the α-C−H bond functionalization of cyclic amines are more developed, often proceeding through the in-situ generation of an imine intermediate from an N-lithiated amine and a ketone oxidant. nih.govnih.gov This transient imine can then be captured by various nucleophiles. nih.gov The functionalization of more remote C-H bonds in unactivated cyclohexane systems for direct amination is less developed and often requires directing groups to achieve site-selectivity. sigmaaldrich.com While still an emerging area, research into transition-metal-catalyzed C-H amination holds the potential for future breakthroughs that could enable the direct synthesis of this compound from isobutylcyclohexane (B156439).
Stereoselective Synthesis of this compound Isomers
The this compound molecule contains two stereocenters (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of a single, desired stereoisomer is a critical objective, particularly for pharmaceutical applications. Stereoselective synthesis can be achieved through asymmetric catalysis or by using chiral auxiliaries.
Asymmetric catalysis offers a powerful method for producing enantioenriched chiral amines. acs.org A key approach is the asymmetric reduction of a prochiral imine, which can be generated from 2-isobutylcyclohexanone. This transformation can be accomplished using transition metal catalysts, such as those based on iridium or ruthenium, complexed with chiral ligands. acs.org The chiral environment provided by the ligand directs the delivery of the hydride to one face of the imine, leading to the preferential formation of one enantiomer.
Biocatalysis provides a highly effective alternative. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of a wide range of imines with exceptional enantioselectivity (often >99% e.e.). rsc.orgnih.gov By selecting an appropriate IRED, either the (R)- or (S)-amine can be synthesized from the same cyclic imine precursor. researchgate.net
| Catalytic System | Substrate Type | Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Transition Metal Catalysts (Ir, Ru) with Chiral Ligands | Imines, Enamines | Asymmetric Hydrogenation | High enantiomeric excess (e.e.). | acs.org |
| Imine Reductases (IREDs) | Cyclic Imines | Asymmetric Reduction | Excellent e.e. (>99%); access to both R and S enantiomers. | researchgate.netrsc.org |
| Whole-Cell Biocatalysts (e.g., Streptomyces sp.) | 2-Methyl-1-pyrroline | Enantioselective Imine Reduction | High R- and S-selectivity depending on the strain. | nih.gov |
The use of a chiral auxiliary is a classical and robust strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantioenriched product. wikipedia.org
For the synthesis of this compound, a common strategy involves condensing 2-isobutylcyclohexanone with a chiral amine, such as one derived from tert-butanesulfinamide. This forms a chiral sulfinylimine. The subsequent reduction of the C=N bond is highly diastereoselective, as the bulky chiral auxiliary shields one face of the imine from the reducing agent. wikipedia.org Acidic hydrolysis then cleaves the auxiliary to afford the desired chiral primary amine with high enantiomeric purity. Other auxiliaries, such as those based on pseudoephedrine or oxazolidinones, can also be employed in related transformations. wikipedia.orgnih.gov
| Chiral Auxiliary | Typical Application | Key Advantage | Reference |
|---|---|---|---|
| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via imine reduction. | High diastereoselectivity; auxiliary is easily cleaved. | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amide enolates. | Excellent stereocontrol, especially for forming quaternary centers. | nih.gov |
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations. | Highly predictable stereochemical outcomes. | wikipedia.org |
| (1S,2S)-1,2-Diaminocyclohexane | Used as a chiral ligand or auxiliary in C-C bond formation. | Allows for high levels of asymmetric induction. | myuchem.com |
Green Chemistry Principles in Amine Synthesis
The application of green chemistry principles to the synthesis of amines, including this compound, is pivotal in developing sustainable chemical processes. These principles focus on maximizing atom economy, minimizing waste, and reducing the use of hazardous substances.
One-Pot Reaction Efficiencies
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency and sustainability. researchgate.net This approach minimizes the need for lengthy separation and purification processes of intermediate compounds, thereby saving time, energy, and resources. researchgate.net For the synthesis of cyclic amines, one-pot methodologies have demonstrated considerable efficiency. For instance, the direct reductive amination of ketones, a key step in the synthesis of cyclohexylamine (B46788) derivatives, can be effectively carried out in a one-pot manner.
Another efficient one-pot method involves the conversion of alkenes to amines through tandem ozonolysis and reductive amination. This process allows for the direct synthesis of primary amines from readily available starting materials. unl.edu Furthermore, the synthesis of vicinal diamines has been achieved through a one-pot, three-component reaction involving in situ aminal formation and carboamination of allyl amines, showcasing the versatility of this approach for creating complex amine structures. nih.govresearchgate.net
| Starting Material | Reagents/Catalyst | Product | Yield (%) | Reference |
| Cyclohexanone, Aniline (B41778) | Pd/C | N-cyclohexylaniline | Not specified | nih.gov |
| Alkenes | O3, then NaBH(OAc)3, Amine | Primary Amines | Good to Excellent | unl.edu |
| Allyl amines, Aldehydes, Organometallics | Pd-catalyst | Vicinal Diamines | High | nih.govresearchgate.net |
Catalyst-Free and Solvent-Free Methodologies
One such sustainable approach involves the reductive amination of aldehydes and primary amines using pinacolborane (HBpin) under catalyst- and solvent-free conditions. This one-pot protocol proceeds efficiently at room temperature and is compatible with a wide range of substrates, offering excellent functional group tolerance and chemoselectivity. rsc.org This method's applicability to the synthesis of N-alkylated amines makes it a potentially valuable tool for producing derivatives of this compound.
Furthermore, solvent-free reductive amination of aldehydes and ketones can be achieved using sodium borohydride (B1222165) activated by solid acids like p-toluenesulfonic acid monohydrate. This method provides a simple and convenient route to secondary and tertiary amines in good yields. researchgate.netresearchgate.net The absence of a solvent simplifies the work-up procedure and reduces waste generation. While direct application to 2-isobutylcyclohexanone is not explicitly documented, the general success of this method with various ketones suggests its potential.
| Carbonyl Compound | Amine | Reducing Agent/Activator | Conditions | Product | Reference |
| Aldehydes | Primary Amines | HBpin | Catalyst-free, Solvent-free, Room Temp. | Secondary Amines | rsc.org |
| Aldehydes/Ketones | Benzylamines | NaBH4 / p-TsOH·H2O | Solvent-free | Dibenzylamines | researchgate.netresearchgate.net |
Electrochemical and Photochemical Synthesis Routes for Amines
Electrochemical and photochemical methods represent innovative and sustainable alternatives to traditional synthetic routes, often proceeding under mild conditions with high selectivity and reduced environmental impact.
Electrochemical synthesis offers a powerful tool for the reductive amination of ketones to produce primary amines. researchgate.net This method avoids the need for chemical reducing agents, instead utilizing electrons to drive the reaction. The electrochemical reductive amination of cyclohexanone, for example, has been shown to yield cyclohexylamine. mdma.ch The process typically involves the electrolysis of a solution containing the ketone and an ammonia source at a suitable cathode material, such as lead or cadmium. The yield of the resulting amine is influenced by factors such as pH, with optimal results often achieved in alkaline conditions. mdma.ch While specific studies on the electrochemical synthesis of this compound are limited, the successful amination of cyclohexanone and other aliphatic ketones suggests the feasibility of this approach. researchgate.netmdma.ch
| Ketone | Aminating Agent | Cathode Material | pH | Yield (%) | Reference |
| Cyclohexanone | Ammonia | Spongy Lead | Not specified | 28 | mdma.ch |
| 2-Butanone | Methylamine | Lead | 12 | 64.5 | mdma.ch |
Photochemical synthesis, which utilizes light to initiate chemical reactions, provides another green avenue for amine synthesis. Photocatalytic methods have been developed for the synthesis of α-tertiary primary amines through C(sp3)–H aminoalkylation. acs.orgresearchgate.netvapourtec.comresearchgate.net This approach allows for the direct functionalization of C-H bonds, a challenging yet highly desirable transformation in organic synthesis. These reactions are often carried out under mild conditions using a photocatalyst that, upon light absorption, can initiate the desired chemical transformation. While not directly demonstrated for this compound, the ability to form sterically hindered primary amines through this method opens up possibilities for the synthesis of complex cyclohexylamine analogues.
Chemical Reactivity and Mechanistic Investigations of 2 Isobutylcyclohexan 1 Amine Derivatives
Intramolecular and Intermolecular Reaction Pathways
The lone pair of electrons on the nitrogen atom of the cyclohexylamine (B46788) moiety serves as the focal point for its reactivity, enabling it to act as a potent nucleophile in a variety of intermolecular and intramolecular reactions.
Amination and Transamidation Reactions
As a nucleophile, the amine group of a 2-isobutylcyclohexan-1-amine derivative can readily participate in amination reactions. For instance, it can react with electrophiles such as alkyl halides in SN2 reactions to form more substituted amines. libretexts.org If an excess of the amine is used, it can also serve as the base to neutralize the hydrogen halide byproduct. libretexts.org
Transamidation is a process where the amine moiety of an amide is exchanged with another amine. wikipedia.org While amides are generally unreactive, this transformation can be facilitated using catalytic or stoichiometric activating agents that enhance the electrophilicity of the amide carbonyl group. nih.gov For secondary amines like this compound, these reactions typically require a catalyst to proceed. nih.gov Various methodologies have been developed, employing metal catalysts or metal-free conditions to achieve this transformation. organic-chemistry.orgbohrium.com The mechanism often involves activation of the amide, followed by nucleophilic attack by the amine. nih.gov
| Catalyst/Reagent | Amine Scope | Conditions | Key Features |
|---|---|---|---|
| Fe(III) Hydrated Salts | Primary and Secondary Amines | Typically mild to moderate temperatures | Versatile and uses an inexpensive, earth-abundant metal. organic-chemistry.org |
| Al2(NMe2)6 | Primary Amines | Moderate conditions | Effective for unactivated secondary carboxamides. acs.org |
| Potassium tert-butoxide | Aryl, heteroaryl, and aliphatic amines | Room temperature | Transition-metal-free conditions. organic-chemistry.org |
| L-proline | Various amines | Solvent-free conditions | An organocatalytic approach. organic-chemistry.org |
Oxidation and Reduction Chemistry of Cyclohexylamines
The nitrogen atom in cyclohexylamine derivatives can be oxidized. The oxidation of primary and secondary amines can be complex, potentially leading to a variety of products. libretexts.org Common oxidizing agents like hydrogen peroxide or peroxy acids can be used. For secondary amines, oxidation can lead to the formation of hydroxylamines (azanols), although these intermediates are often susceptible to further oxidation. libretexts.org The oxidation of tertiary amines with these reagents cleanly yields amine oxides. vanderbilt.edu
The oxidation of amines can also be achieved through electrochemical methods or with specialized reagents, often proceeding via radical intermediates. researchgate.netthieme-connect.com For example, the oxidation of secondary amines can be catalyzed by copper-based nanosuperstructures in the presence of molecular oxygen. researchgate.net
Reduction chemistry of the cyclohexylamine moiety itself is less common, as the amine is already in a low oxidation state. However, the amine group can direct the reduction of other functional groups within the molecule or be synthesized via the reduction of other nitrogen-containing functional groups like imines, amides, or nitro compounds. The synthesis of cyclohexylamine itself can be achieved through the reductive amination of cyclohexanone (B45756) or the catalytic hydrogenation of aniline (B41778). lithium-chemical.comatamanchemicals.com
Cyclization Reactions and Heterocycle Formation
The amine functionality is a key participant in the synthesis of nitrogen-containing heterocycles. clockss.orgorganic-chemistry.org Derivatives of this compound, when equipped with other reactive functional groups, can undergo intramolecular cyclization to form a variety of ring systems. These reactions are a powerful tool in organic synthesis for building molecular complexity. researchgate.netmdpi.com
For example, an N-alkenyl derivative of a cyclohexylamine could undergo an intramolecular aminopalladation reaction, where a palladium catalyst facilitates the nucleophilic attack of the amine onto the alkene, leading to the formation of a new heterocyclic ring. nih.gov Similarly, N-alkynyl derivatives can be cyclized to form different heterocyclic structures, often catalyzed by transition metals like gold or platinum that activate the alkyne for nucleophilic attack. mdpi.com Photochemical methods can also be employed to induce intramolecular amination and form heterocycles. rsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Resulting Heterocycle Type |
|---|---|---|---|
| Intramolecular Hydroamination | Amine with a pendant alkene/alkyne | Transition metal catalyst (e.g., Au, Pt) | Pyrrolidines, Piperidines, etc. mdpi.comorganic-chemistry.org |
| Aminopalladation Cascade | Diallylic amine derivative | Palladium catalyst | Polycyclic nitrogen heterocycles. nih.gov |
| Pictet-Spengler Reaction | Tryptamine derivative and an aldehyde/ketone | Acid catalyst | Tetrahydro-β-carbolines |
| Aza-Michael Addition | Amine and an α,β-unsaturated carbonyl | Base or acid catalyst | β-Amino carbonyl compounds, can lead to heterocycles |
Elucidation of Reaction Mechanisms
Understanding the detailed mechanisms of these reactions is crucial for controlling their outcomes and developing new synthetic methods. Key mechanistic concepts in amine chemistry include the formation of radical intermediates and the role of proton transfer.
Radical Intermediates and Electron Transfer Processes
Many reactions involving amines proceed through radical intermediates, which are often generated via single-electron transfer (SET) processes. The removal of a single electron from the nitrogen lone pair of an amine results in the formation of a highly reactive species known as an aminium radical cation (or amine radical cation). utexas.edu
These radical cations are electrophilic and can undergo a variety of subsequent reactions. nih.gov For instance, they can add to nucleophilic π-systems like alkenes and arenes, initiating a cascade of bond-forming events. nih.gov The generation of aminium radical cations can be achieved through chemical oxidation, electrochemistry, or, increasingly, through visible-light photoredox catalysis. nih.govdigitellinc.com Photoredox catalysis offers a mild way to access these reactive intermediates, enabling transformations like anti-Markovnikov hydroamination of alkenes. nih.gov
The fate of the initially formed radical cation depends on its structure. It can participate in C-N bond formation, or a proton can be lost from a carbon atom adjacent to the nitrogen (the α-carbon), leading to the formation of an α-aminoalkyl radical. The competition between these pathways is influenced by the amine's structure and the reaction conditions.
Proton Transfer and Acid-Base Catalysis in Amine Reactions
Proton transfer is a fundamental step in nearly all reactions involving amines, which act as both bases and nucleophiles. atamanchemicals.com The availability of the nitrogen lone pair for nucleophilic attack is directly controlled by the pH of the reaction medium. In acidic conditions, the amine is protonated to form a cyclohexylammonium ion, which is no longer nucleophilic. libretexts.org Therefore, careful pH control is often essential. libretexts.org
Many reactions are explicitly catalyzed by acids or bases. For instance, the formation of an imine from an amine and a carbonyl compound is typically acid-catalyzed. libretexts.org In this mechanism, the acid protonates the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (water) and facilitating the formation of the C=N double bond. libretexts.org
Conversely, the amine itself can act as a base or as a general base catalyst. In some cases, bifunctional catalysts are used where one part of the catalyst acts as a base to deprotonate the amine (or a protonated intermediate) while another part activates the other reactant. alfachemic.com Kinetic studies of proton transfer reactions involving amines have shown that these processes are often extremely fast, frequently diffusion-controlled. acs.orgacs.org The dynamics of proton exchange can be complex, sometimes involving intermediate complexes with solvent molecules or other reagents. rsc.orgnih.gov
Derivatization Chemistry for Enhanced Functionality
The chemical reactivity of this compound is primarily centered around its nucleophilic primary amine group. This functional group serves as a versatile handle for a wide array of chemical modifications, allowing for the synthesis of diverse derivatives with enhanced or tailored functionalities. These derivatization strategies are pivotal in fields ranging from medicinal chemistry to materials science, where precise control over a molecule's properties is essential. Common derivatization methods involve transforming the amine into amides, ureas, carbamates, and sulfenamides, or extending its structure through reactions like N-alkylation and epoxide ring-opening.
N-Acylation for Amide Formation
The conversion of the primary amine of this compound to an N-acyl derivative, or amide, is a fundamental and widely employed derivatization strategy. This reaction typically involves treating the amine with an acylating agent such as an acid chloride or an anhydride. atamanchemicals.com The resulting amide linkage significantly alters the parent molecule's electronic and steric properties, often enhancing its stability or modifying its interaction with biological targets. Acylation can be used to introduce a vast range of functional groups, from simple acetyl groups to more complex moieties designed to improve specific properties. atamanchemicals.com For instance, derivatization with fluorinated acylating reagents like trifluoroacetylimidazole can produce stable halogenated derivatives. researchgate.net This process not only changes the chemical nature of the amine but is also a common technique to improve chromatographic performance for analytical purposes. researchgate.net
Urea (B33335) and Carbamate (B1207046) Synthesis
Further functionalization can be achieved by reacting this compound with isocyanates to form substituted ureas, or with chloroformates to yield carbamates. These reactions introduce new hydrogen-bonding donors and acceptors, which can be critical for molecular recognition processes. The synthesis of ureas can be accomplished through various methods, including the reaction of an amine with an isocyanate or by using phosgene (B1210022) equivalents. acs.org More modern, milder techniques involve the in-situ generation of isocyanates from carbamic acids, which are formed by the reaction of primary amines with carbon dioxide. acs.orgnih.gov Similarly, carbamates can be formed from the reaction of amines with activated alcohols. nih.gov These derivatizations are crucial in the development of new compounds where the urea or carbamate moiety is a key structural feature. thieme-connect.com
N-Alkylation and Reaction with Epoxides
N-alkylation introduces alkyl, benzylic, or allylic groups to the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. researchgate.net This modification can significantly impact the basicity and lipophilicity of the molecule. Classic methods involve the use of alkyl halides, often in the presence of a mild base. researchgate.net More advanced, atom-efficient strategies, such as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, utilize alcohols as alkylating agents in the presence of a metal catalyst. nih.gov In this process, the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the amine to form an imine that is subsequently reduced. nih.gov
Another important derivatization is the reaction with epoxides. The primary amine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring and causing it to open. acsgcipr.orgopenstax.org This SN2 reaction results in the formation of a β-amino alcohol, a valuable structural motif that introduces both a hydroxyl group and an extended carbon chain. researchgate.netmdpi.com The reaction typically proceeds with the amine attacking the less sterically hindered carbon of the epoxide. openstax.orgmdpi.com
Formation of Sulfur-Nitrogen Bonds
The primary amine of this compound can also be derivatized to form compounds containing a sulfur-nitrogen (S-N) bond, such as sulfenamides and dithiocarbamates. Cyclohexylamine is a known precursor to sulfenamide-based reagents. wikipedia.orgatamankimya.com The synthesis of sulfenamides can be achieved through the oxidative coupling of amines with thiols. rsc.orgnih.gov Dithiocarbamates are readily formed from the reaction of a primary amine with carbon disulfide, often in the presence of a base. wikipedia.org These sulfur-containing derivatives have applications in various fields, including their use as ligands for metal complexes and in materials science. researchgate.netnih.gov
Advanced C-H Functionalization Strategies
Beyond direct reactions at the nitrogen atom, recent advances in synthetic methodology allow for derivatization at the carbon atom alpha (α) to the amine group. rsc.org These C–H functionalization techniques enable the construction of more complex, α-substituted primary amines. nih.govsemanticscholar.org One bio-inspired approach involves the in-situ generation of a reactive ketimine intermediate from the primary amine using a quinone co-factor. chemrxiv.org This intermediate can then be intercepted by various carbon-based nucleophiles, such as organometallic reagents or cyanide, to create a new carbon-carbon bond at the α-position. nih.govsemanticscholar.orgchemrxiv.org This powerful strategy opens new avenues for creating derivatives that would be inaccessible through traditional methods.
Interactive Data Table 1: Common Derivatization Reactions for Enhanced Functionality
| Reaction Type | Reagent Class | Resulting Functional Group | Purpose / Enhancement |
|---|---|---|---|
| N-Acylation | Acid Chlorides, Anhydrides | Amide | Enhanced stability, altered electronic properties, improved chromatographic performance. atamanchemicals.comresearchgate.net |
| Urea Formation | Isocyanates, Carbamic Acids | Substituted Urea | Introduces new hydrogen-bonding motifs, key structural feature in bioactive molecules. acs.orgbioorganic-chemistry.com |
| Carbamate Formation | Chloroformates, Activated Alcohols | Carbamate | Modifies polarity and lipophilicity, serves as a protecting group or bioactive moiety. researchgate.netnih.gov |
| N-Alkylation | Alkyl Halides, Alcohols | Secondary/Tertiary Amine | Increases substitution, modifies basicity and lipophilicity. researchgate.netresearchgate.net |
| Epoxide Ring-Opening | Epoxides | β-Amino Alcohol | Introduces hydroxyl functionality, extends carbon framework. acsgcipr.orgresearchgate.net |
| Sulfenamide Formation | Thiols, Disulfides (with oxidant) | Sulfenamide | Creates S-N bond, precursor for vulcanization accelerators. wikipedia.orgrsc.org |
| Dithiocarbamate Formation | Carbon Disulfide | Dithiocarbamate | Introduces sulfur functionality, used as metal chelating agents. wikipedia.org |
| α-C-H Functionalization | Quinone + Nucleophile | α-Substituted Amine | Creates C-C bond adjacent to nitrogen, synthesis of complex derivatives. nih.govchemrxiv.org |
Stereochemical Control and Analysis in 2 Isobutylcyclohexan 1 Amine Research
Conformational Dynamics of Substituted Cyclohexylamines
The cyclohexane (B81311) ring is not static and exists predominantly in a chair conformation, which can undergo a "ring flip" to an alternative chair conformation. For substituted cyclohexanes, the relative stability of these two chair conformers is determined by the steric interactions of the substituents with the rest of the ring. Substituents can occupy either an axial or an equatorial position. Generally, a substituent in the equatorial position is more stable as it experiences less steric hindrance from the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). libretexts.orgsapub.org
In the case of 2-isobutylcyclohexan-1-amine, both the isobutyl and the amine groups will have a preference for the equatorial position to minimize these unfavorable steric interactions. The larger isobutyl group will have a stronger preference for the equatorial position compared to the smaller amine group. The conformational equilibrium will, therefore, favor the chair conformation where the larger substituent is equatorial. youtube.com
For cis-2-isobutylcyclohexan-1-amine, one substituent will be axial and the other equatorial in both chair conformations. The equilibrium will favor the conformer where the bulkier isobutyl group occupies the equatorial position. For the trans-isomer, both substituents can be either diaxial or diequatorial. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions for both groups. openstax.org The energetic preference for the equatorial position is quantified by the A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position. utdallas.edu
Table 1: Conformational Preferences in Disubstituted Cyclohexanes
| Isomer Configuration | Substituent Positions (Conformer 1) | Substituent Positions (Conformer 2 - after ring flip) | More Stable Conformer |
|---|---|---|---|
| cis-1,2 | axial, equatorial | equatorial, axial | The conformer with the larger group in the equatorial position is favored. |
| trans-1,2 | diaxial | diequatorial | The diequatorial conformer is strongly favored. |
Asymmetric Induction and Chiral Resolution Techniques
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis (asymmetric induction) and chiral resolution of a racemic mixture. Asymmetric synthesis aims to create a single enantiomer directly by using chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction. nih.govbeilstein-journals.orgyale.edu For instance, the addition of a nucleophile to a prochiral precursor can be directed to one face of the molecule by a chiral catalyst. nih.gov
Chiral resolution, on the other hand, involves the separation of a mixture of enantiomers. wikipedia.org This is a widely used technique when a racemic synthesis is more practical. The key principle of chiral resolution is the conversion of the enantiomeric pair into a pair of diastereomers, which have different physical properties and can thus be separated. libretexts.org
Chromatographic techniques are powerful tools for the separation of enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are commonly employed for this purpose. researchgate.netchromatographyonline.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly versatile and have been shown to resolve a wide range of racemic compounds. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. The choice of the mobile phase is also crucial for achieving optimal separation. americanpharmaceuticalreview.com
Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation
| CSP Class | Examples | Typical Applications |
|---|---|---|
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel®, Chiralpak®) | Broad applicability for a wide range of racemates. nih.gov |
| Pirkle-type | (R,R)-Whelk-O 1, DNB-phenylglycine | Aromatic compounds, compounds with π-acidic or π-basic groups. |
| Protein-based | Bovine serum albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Chiral acids and bases, pharmaceuticals. |
| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin | Compounds that can form inclusion complexes. nih.gov |
A classical and widely used method for the resolution of racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different solubilities in a given solvent. researchgate.net
This difference in solubility allows for the separation of the diastereomers by fractional crystallization. rsc.org Once one of the diastereomeric salts has been isolated in pure form, the chiral resolving agent can be removed by treatment with a base to regenerate the enantiomerically pure amine. libretexts.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. researchgate.net
Stereochemical Purity Determination and Its Significance in Research
The determination of stereochemical purity, often expressed as enantiomeric excess (ee), is crucial in the research and application of chiral compounds. nih.gov Chromatographic methods, particularly HPLC and GC with chiral stationary phases, are the most common and accurate techniques for determining the enantiomeric ratio in a sample. google.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated.
The significance of stereochemical purity is paramount, especially in the context of biologically active molecules. Different enantiomers of a chiral compound can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to produce and confirm the high stereochemical purity of a single enantiomer is a critical aspect of drug development and research in medicinal chemistry.
Influence of Stereochemistry on Molecular Recognition Phenomena
Stereochemistry plays a pivotal role in molecular recognition, which is the specific interaction between two or more molecules through non-covalent bonds. nih.gov The three-dimensional arrangement of atoms in a chiral molecule like this compound dictates how it will fit into the binding site of a chiral receptor, such as an enzyme or a protein.
The different stereoisomers of this compound will present their functional groups (the amine and the isobutyl group) in different spatial orientations. This will lead to different interaction patterns with a chiral binding partner. For a strong and specific interaction to occur, there needs to be a precise complementary match between the shapes and the distribution of interacting groups of the molecule and the receptor. Even a subtle change in the stereochemistry of one chiral center can dramatically alter the binding affinity and biological activity. This principle is the foundation of stereospecificity in biological systems.
Computational and Theoretical Chemistry Studies on 2 Isobutylcyclohexan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govmdpi.com For 2-Isobutylcyclohexan-1-amine, DFT calculations would be employed to investigate its fundamental electronic properties. These calculations can predict a variety of molecular characteristics, such as the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. This information is crucial for understanding how the molecule might interact with other chemical species.
Key parameters that would be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
The following table illustrates the type of data that would be generated from DFT calculations for this compound, though the values are hypothetical due to the absence of specific literature.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 2.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.2 D | Measures the polarity of the molecule |
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. ugent.be These methods are often more computationally intensive than DFT but can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), would be valuable for predicting spectroscopic properties.
These calculations can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The predicted vibrational frequencies from IR and Raman spectra can help identify the characteristic functional groups and bonding arrangements within the molecule. Calculated NMR chemical shifts provide insights into the chemical environment of each atom, which is invaluable for structure elucidation.
A hypothetical table of predicted spectroscopic data for this compound is presented below.
| Spectroscopic Data | Predicted Value | Application |
| C-N Stretch Freq. (IR) | ~1100-1200 cm⁻¹ | Functional group identification |
| N-H Stretch Freq. (IR) | ~3300-3400 cm⁻¹ | Functional group identification |
| ¹H NMR Shift (CH-NH₂) | ~2.5-3.0 ppm | Structural analysis |
| ¹³C NMR Shift (C-NH₂) | ~50-60 ppm | Structural analysis |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformations, can exist. Conformational analysis is the study of these different conformations and their relative energies. sapub.org For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring and a rotatable isobutyl group, conformational analysis is crucial for understanding its behavior.
Molecular modeling techniques, particularly molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of a molecule. nih.gov These methods would identify the most stable conformations (lowest energy) of this compound. For the cyclohexane ring, this would involve determining the preferred chair, boat, or twist-boat conformations and the equatorial or axial positioning of the isobutyl and amine substituents.
Molecular dynamics simulations would provide a dynamic picture of the molecule's conformational changes over time. This would reveal the flexibility of the molecule and the energy barriers between different conformations.
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netnih.gov For this compound, these methods could be used to predict how the molecule might react with other chemical species. This involves mapping out the potential energy surface for a given reaction to identify the most likely reaction pathway. researchgate.net
A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. For example, the reactivity of the amine group in this compound in a nucleophilic substitution reaction could be studied by calculating the energy profile for its reaction with an electrophile.
Computational Descriptors for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. nih.gov This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure and properties. nih.gov
For this compound, a range of computational descriptors could be calculated. These can be categorized as constitutional, topological, geometric, and electronic descriptors. For instance, descriptors such as molecular weight, polar surface area, and logP (a measure of lipophilicity) can be readily calculated. ucsb.edu More advanced electronic descriptors, derived from quantum chemical calculations, such as HOMO and LUMO energies, would also be important in building QSAR models. ucsb.edu These descriptors could then be used to predict the reactivity of this compound in various chemical or biological systems.
The table below provides examples of the types of computational descriptors that would be calculated for this compound.
| Descriptor Type | Example Descriptor | Significance |
| Constitutional | Molecular Weight | Basic molecular property |
| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties |
| Geometric | Molecular Volume | Relates to steric interactions |
| Electronic | Dipole Moment | Indicates molecular polarity |
Advanced Analytical Methodologies for 2 Isobutylcyclohexan 1 Amine Research
Chromatographic Method Development and Optimization
Chromatography is the cornerstone for the separation and quantification of 2-Isobutylcyclohexan-1-amine from complex matrices. The development of robust methods requires careful optimization of stationary phases, mobile phases, and detection techniques to overcome the analytical challenges posed by aliphatic amines.
Gas Chromatography-Mass Spectrometry (GC-MS) for Amine Analysis
Gas chromatography (GC) is a powerful technique for separating volatile compounds, but the analysis of primary amines like this compound presents distinct challenges. labrulez.com These compounds are highly polar and basic, leading to strong interactions with the stationary phase and active sites within the GC system, which can result in poor peak shape (tailing) and analyte loss. labrulez.com To circumvent these issues, two primary strategies are employed: chemical derivatization and the use of specialized, base-deactivated columns. labrulez.comsigmaaldrich.com
Derivatization involves converting the polar amine group into a less polar, more volatile, and more thermally stable functional group. phenomenex.com This process not only improves chromatographic behavior but can also enhance detection sensitivity. researchgate.net Common derivatizing agents for primary amines include acylating agents, such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBOC), and chloroformates like propyl chloroformate. nih.govphenomenex.comresearchgate.netiu.edu The resulting derivatives exhibit reduced polarity and are more amenable to GC analysis. iu.edu
The selection of the GC column is also critical. Base-deactivated columns, such as those with a polyethylene glycol (wax) stationary phase treated with potassium hydroxide (KOH), are often used to minimize adsorptive interactions and improve peak symmetry for underivatized amines. labrulez.com For derivatized amines, a wider range of columns, including those with mid-polarity phases like CP-Sil 13 CB, can be effective. agilent.com
Coupling GC with a mass spectrometry (MS) detector provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation patterns. This combination offers high selectivity and sensitivity, making it ideal for identifying and quantifying this compound in complex mixtures. researchgate.net
Table 1: Typical GC-MS Parameters for Primary Amine Analysis
| Parameter | Typical Setting | Purpose |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA), Isobutyl chloroformate (IBCF) | Increases volatility and thermal stability; improves peak shape. iu.eduresearchgate.net |
| Column Type | Base-deactivated (e.g., Carbowax/KOH), Mid-polarity (e.g., CP-Sil 13 CB) | Minimizes peak tailing by reducing interaction with active sites. labrulez.comagilent.com |
| Injector Temperature | 200–250 °C | Ensures complete volatilization of the analyte/derivative. |
| Oven Program | Temperature gradient (e.g., 40 °C to 250 °C) | Optimizes separation of analytes with different boiling points. agilent.com |
| Carrier Gas | Helium, Hydrogen | Transports the analyte through the column. |
| Detector | Mass Spectrometer (MS) | Provides mass information for identification and quantification. researchgate.net |
| Ionization Mode | Electron Impact (EI) | Generates reproducible fragmentation patterns for library matching. |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a preferred method for non-volatile or thermally sensitive compounds. However, this compound lacks a native chromophore, rendering it essentially invisible to standard UV-Vis detectors. nih.gov Therefore, pre-column derivatization is a mandatory step to attach a chromophoric or fluorophoric tag to the amine, enabling sensitive detection. nih.govlibretexts.orgnih.gov
A variety of derivatizing agents are available for primary amines, each offering different advantages in terms of reactivity, stability, and detection sensitivity. researchgate.netthermofisher.com
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. libretexts.orgnih.gov
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives. nih.govlibretexts.org
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, UV-active, and fluorescent derivatives with both primary and secondary amines. nih.gov
Once derivatized, the analyte can be separated using reversed-phase HPLC, typically with a C18 or C8 column. The mobile phase usually consists of an acetonitrile or methanol gradient with an aqueous buffer to achieve optimal separation. gnest.org Fluorescence detection is often preferred over UV detection due to its superior sensitivity and selectivity, allowing for the quantification of trace amounts of the analyte. nih.govgnest.org
Table 2: Common Derivatization Reagents for HPLC Analysis of Primary Amines
| Reagent | Detection Method | Advantages | Considerations |
| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, high sensitivity, specific for primary amines. libretexts.orgnih.gov | Derivatives can be less stable than those from other reagents. |
| Dansyl Chloride (DNS-Cl) | Fluorescence, UV | Forms stable derivatives, widely used. nih.govlibretexts.org | Slower reaction, can react with other nucleophiles (e.g., phenols). nih.gov |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence, UV | High sensitivity, reacts with primary and secondary amines. nih.gov | Reagent itself can interfere if not removed. |
| Nitrobenzoxadiazole (NBD) derivatives | Fluorescence, UV | Provides sensitive detection for chiral and achiral amines. | Reaction conditions may need optimization. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the pinnacle of sensitivity and selectivity for analyzing compounds like this compound. kuleuven.be This technique combines the separation capabilities of HPLC with the mass analysis power of MS, often eliminating the need for derivatization. myadlm.org
In LC-MS, the analyte is separated on an LC column (typically reversed-phase) and then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like amines, as it generates protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.gov
For targeted quantitative analysis, tandem mass spectrometry (LC-MS/MS) is employed. nih.gov In this mode, the mass spectrometer is programmed to isolate the parent ion of this compound (the [M+H]⁺ ion), fragment it, and then monitor one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is exceptionally specific and significantly reduces background noise, enabling highly sensitive quantification even in complex biological or environmental matrices. kuleuven.benih.govresearchgate.net The high resolution of modern mass spectrometers further enhances confidence in compound identification. thermofisher.com
Table 3: Illustrative LC-MS/MS Parameters for Targeted Amine Analysis
| Parameter | Typical Setting | Purpose |
| LC Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm) | Separates the analyte from matrix components based on hydrophobicity. |
| Mobile Phase | Water/Acetonitrile or Methanol with formic acid/ammonium formate | Elutes the analyte and facilitates ESI ionization. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ suitable for MS analysis. nih.gov |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) / Tandem MS | Provides high selectivity and sensitivity for quantification by monitoring specific parent-to-product ion transitions. nih.gov |
| Parent Ion (Q1) | m/z corresponding to [M+H]⁺ of this compound | Selects the ion of interest for fragmentation. |
| Product Ion(s) (Q3) | Specific m/z values from fragmentation of the parent ion | Confirms identity and provides the signal for quantification. |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, possessing stereocenters, it can exist as different enantiomers. These enantiomers may have different biological activities, making it crucial to separate and quantify them. vt.edu Chiral chromatography is the most effective technique for this purpose, allowing for the determination of enantiomeric purity or enantiomeric excess (ee). mdpi.com
This separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. nih.gov This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation.
For chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are widely used and have proven effective for separating a broad range of chiral amines. nih.govresearchgate.net The separation can be performed in normal-phase (e.g., heptane/alcohol) or polar organic modes. nih.gov For particularly challenging separations of primary amines, crown ether-based CSPs can also be highly effective. wiley.com
Chiral GC is another option, though it typically requires the amine to be derivatized first (e.g., with trifluoroacetic anhydride) to increase its volatility. nih.gov The derivatized enantiomers are then separated on a column coated with a chiral selector, such as a cyclodextrin derivative. nih.gov
Table 4: Chiral Stationary Phases (CSPs) for Amine Enantioseparation
| CSP Type | Chromatographic Mode | Common Selectors | Mechanism of Interaction |
| Polysaccharide Derivatives | HPLC (Normal Phase, Polar Organic) | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate), etc. nih.gov | Hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance within the chiral grooves of the polymer. |
| Crown Ethers | HPLC, SFC | Chiral 18-crown-6 ether derivatives | Complexation primarily between the protonated primary amine and the crown ether cavity. wiley.com |
| Cyclodextrins | GC | Substituted β-cyclodextrins | Inclusion complex formation where the analyte fits into the chiral cavity of the cyclodextrin. nih.gov |
| Cyclofructans | HPLC (Polar Organic) | Derivatized cyclofructan-6 | Effective for underivatized primary amines through polar and hydrogen bonding interactions. nih.govnih.gov |
Spectroscopic Characterization Techniques (beyond basic identification)
While chromatography is essential for separation and quantification, spectroscopy provides the detailed information required for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. uobasrah.edu.iqcore.ac.uk It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms. ethernet.edu.et
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting). For this compound, distinct signals would be expected for the protons on the isobutyl group, the various protons on the cyclohexyl ring, the proton on the carbon bearing the amine group (C1-H), and the amine (-NH₂) protons.
¹³C NMR Spectroscopy: This provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., aliphatic, adjacent to a heteroatom). For this compound, distinct signals would be observed for the four carbons of the isobutyl group and the six carbons of the cyclohexyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy: For a complete and unambiguous assignment of all ¹H and ¹³C signals, two-dimensional NMR experiments are indispensable. researchgate.netmestrelab.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), revealing ¹H-¹H connectivity. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, mapping ¹H-C one-bond connections. core.ac.uk
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments reveal protons that are close in space, providing critical information about the relative stereochemistry (e.g., cis/trans) of the substituents on the cyclohexane (B81311) ring. mestrelab.com
By combining the information from these NMR experiments, the complete constitution and relative configuration of this compound can be unequivocally determined. nih.gov
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (Hypothetical Numbering) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Cyclohexyl C1-H | ~2.5 - 3.0 | ~50 - 55 | Deshielded by the adjacent nitrogen atom. chemicalbook.com |
| Cyclohexyl C2-H | ~1.2 - 1.8 | ~40 - 45 | Methine proton adjacent to the isobutyl group. |
| Cyclohexyl CH₂ | ~1.0 - 2.0 | ~25 - 38 | Multiple overlapping signals for the remaining ring protons. chemicalbook.com |
| Isobutyl CH₂ | ~1.1 - 1.5 | ~45 - 50 | Methylene group attached to the cyclohexane ring. |
| Isobutyl CH | ~1.5 - 2.0 | ~28 - 33 | Methine proton of the isobutyl group. |
| Isobutyl CH₃ | ~0.8 - 1.0 | ~22 - 25 | Two equivalent methyl groups, appearing as a doublet in the ¹H spectrum. |
| Amine NH₂ | ~1.0 - 2.5 (broad) | N/A | Chemical shift and appearance can vary with solvent and concentration. |
Note: These are estimated values based on typical shifts for cyclohexylamine (B46788) and related structures. Actual values may vary based on stereochemistry and experimental conditions. chemicalbook.comresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques used to investigate the vibrational modes of molecules. For this compound, these methods provide a characteristic fingerprint, allowing for structural confirmation and identification.
In IR spectroscopy, primary amines like this compound are identifiable by the characteristic N-H stretching absorptions in the 3300 to 3500 cm⁻¹ region of the spectrum. pressbooks.publibretexts.orglibretexts.org Typically, primary amines exhibit a pair of bands in this area, corresponding to symmetric and asymmetric stretching modes. pressbooks.publibretexts.orglibretexts.org These absorption bands are generally sharper and less intense than the hydroxyl (O-H) bands from alcohols, which absorb in a similar range. pressbooks.publibretexts.orglibretexts.org Other significant vibrations for this molecule include C-H stretching of the isobutyl and cyclohexyl groups, N-H bending, and C-N stretching.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR. While water is a strong absorber in IR spectroscopy, it produces a weak Raman signal, making Raman spectroscopy well-suited for analyzing aqueous solutions of amines. ondavia.com The amine group (NH₂) itself is weakly basic and possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. ondavia.com The vibrational modes of the non-polar isobutyl and cyclohexyl hydrocarbon portions of the molecule often produce strong, sharp signals in Raman spectra, which can be used for quantitative analysis. ondavia.com
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (R-NH₂) | 3300 - 3500 | IR, Raman |
| C-H Stretch (Aliphatic) | Alkane (C-H) | 2850 - 3000 | IR, Raman |
| N-H Bend (Scissoring) | Primary Amine (R-NH₂) | 1590 - 1650 | IR |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | IR, Raman |
| Epoxide Ring Deformation | Epoxide | ~916 | Raman |
| Epoxide Ring Breathing | Epoxide | 1230 - 1280 | Raman |
This table presents generalized expected frequency ranges for the functional groups found in this compound.
Circular Dichroism (CD) for Chiral Compound Analysis
Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for the analysis of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to distinguish between them and determine the enantiomeric purity of a sample. nih.gov
The stereoisomers of this compound are expected to produce CD spectra that are nearly mirror images of each other. nih.gov One enantiomer will show a positive Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), while the other will display a negative Cotton effect at the same wavelength. nih.gov The amplitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov
This relationship allows for the creation of calibration curves by plotting the differential extinction coefficient (Δε) against known enantiopurity levels. These curves can then be used to rapidly determine the ee of unknown samples. nih.gov This analytical approach is valuable in asymmetric synthesis and drug discovery, where rapid screening of reaction products is necessary to determine both yield and enantioselectivity. nih.gov The technique is highly sensitive and can be adapted for high-throughput screening formats. nih.gov
Below is a table with hypothetical CD spectroscopy data for the enantiomers of this compound, illustrating the mirror-image relationship.
| Wavelength (nm) | (1R,2R)-Isobutylcyclohexan-1-amine (Δε) | (1S,2S)-Isobutylcyclohexan-1-amine (Δε) |
| 210 | +5.2 | -5.1 |
| 225 | +1.8 | -1.9 |
| 240 | -0.5 | +0.6 |
| 260 | -2.3 | +2.4 |
| 280 | +0.2 | -0.2 |
This table contains representative data to demonstrate the principle of mirror-image spectra in CD analysis for a pair of enantiomers.
Electroanalytical Techniques for Amine Detection
Electroanalytical methods offer a suite of techniques for the detection and quantification of electroactive species, including amines such as this compound. tcd.ie These methods are based on measuring electrical properties like potential, current, or charge in relation to the concentration of an analyte. azolifesciences.comfiveable.me Key advantages include high sensitivity, the ability to detect low concentrations, and relatively low cost. tcd.ieazolifesciences.com
Voltammetry is a prominent electroanalytical technique that can be applied to amine detection. britannica.com In this method, a potential is applied to an electrode, and the resulting current from the oxidation or reduction of the analyte is measured. fiveable.me The amine group in this compound can be electrochemically oxidized at the surface of a working electrode. The resulting oxidation peak current is typically proportional to the concentration of the amine in the solution, allowing for quantitative analysis. The potential at which this oxidation occurs can help in qualitative identification. tcd.ie
Different types of voltammetry, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed. researchgate.net Modifying the electrode surface with nanomaterials or specific mediators can enhance the sensitivity and selectivity of the detection, lowering the detection limit. researchgate.netelectrochemsci.org
The table below summarizes several electroanalytical techniques applicable to amine detection.
| Technique | Measured Electrical Parameter | Principle | Application for Amine Detection |
| Voltammetry | Current vs. Applied Potential | Measures the current generated by the oxidation or reduction of the analyte as the potential is varied. azolifesciences.combritannica.com | Quantitative determination based on the oxidation of the amine group. tcd.ie |
| Amperometry | Current at Fixed Potential | Measures the current at a constant potential, which is directly proportional to the analyte concentration. azolifesciences.com | Used in sensors for real-time monitoring of amine concentrations. azolifesciences.com |
| Potentiometry | Potential at Zero Current | Measures the potential difference between two electrodes to determine ion concentration. azolifesciences.combritannica.com | Can be used with ion-selective electrodes (ISEs) for amine ions. |
| Coulometry | Total Charge | Measures the total charge required to completely convert the analyte through an electrochemical reaction. azolifesciences.combritannica.com | Provides an absolute method for quantifying the total amount of amine. |
Research on Analytical Method Validation and Robustness
The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. researchgate.net For this compound, any quantitative analytical method must undergo rigorous validation to ensure the reliability, accuracy, and precision of the results. Key performance parameters are evaluated against predefined acceptance criteria. gavinpublishers.com
Robustness, a critical component of validation, is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters. labmanager.comchromatographyonline.com This testing provides an indication of the method's reliability during normal usage and is crucial before transferring a method to another laboratory. labmanager.comchromatographyonline.com Robustness is typically evaluated during method development by intentionally varying factors such as pH of the mobile phase, column temperature, or reagent concentration and observing the impact on the results. labmanager.com
The validation process involves assessing several key parameters, which are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria (Example for HPLC Assay) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities or matrix components. gavinpublishers.com | The analyte peak should be well-resolved from other peaks (Resolution > 1.5). gavinpublishers.com |
| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity. researchgate.net | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. researchgate.net | 98.0% - 102.0% recovery for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. labmanager.comchromatographyonline.com | No significant change in results when parameters (e.g., pH ±0.2, temperature ±5°C) are varied. |
Research Applications and Interdisciplinary Perspectives of 2 Isobutylcyclohexan 1 Amine
Role in Materials Science and Polymer Chemistry: An Unexplored Frontier
The potential of 2-Isobutylcyclohexan-1-amine in materials science and polymer chemistry remains an area with minimal published research. Generally, amines are a critical class of compounds in these fields. They can act as fundamental building blocks (monomers) for polymers like polyamides and polyimines, serve as curing agents for epoxy resins, and function as catalysts or ligands in various polymerization processes. The structure of this compound, with its reactive amine group and bulky isobutyl and cyclohexyl moieties, suggests it could theoretically be explored for such applications.
Monomeric Units in Polymer Synthesis
Primary amines are often used as monomers in step-growth polymerization to form a variety of polymers. The amine group can react with functional groups like carboxylic acids, acid chlorides, or epoxides to form amide or other linkages, creating the polymer backbone. However, no specific studies were identified that utilize this compound as a monomeric unit in polymer synthesis.
Modifiers and Additives in Functional Materials
Amines can be incorporated into materials to modify their surface properties, enhance adhesion, or act as compatibilizers in polymer blends. The bulky aliphatic structure of this compound could potentially impart hydrophobicity or alter the mechanical properties of materials if used as an additive. Nevertheless, there is a lack of specific research detailing its use in this capacity.
Contributions to Medicinal Chemistry Research: A Field Awaiting Exploration
In medicinal chemistry, the cyclohexylamine (B46788) scaffold is a common structural motif found in many biologically active compounds. These structures can serve as key building blocks for the synthesis of novel therapeutic agents. The unique substitution pattern of this compound could offer a distinct three-dimensional structure for interaction with biological targets.
Scaffold Development for Novel Chemical Entities
The development of novel molecular scaffolds is a cornerstone of modern drug discovery. The rigid cyclohexyl ring combined with the flexible isobutyl group in this compound could provide a unique framework for the design of new chemical entities. Exploration of this scaffold could lead to the discovery of compounds with novel pharmacological properties. At present, however, there are no published studies that specifically describe the use of this compound as a central scaffold in the development of new drugs.
Ligand Design for Biological Targets (Mechanistic Research)
The design of specific ligands for biological targets is crucial for understanding disease mechanisms and for the development of targeted therapies. The structural features of this compound could be utilized in the design of ligands that bind to specific proteins or receptors. The amine group can form key hydrogen bonds, while the aliphatic groups can engage in hydrophobic interactions. Despite this potential, no research was found that details the design or synthesis of ligands derived from this compound for the study of biological targets.
Structure-Activity Relationship Studies for Chemical Optimization
Structure-Activity Relationship (SAR) studies are fundamental in medicinal and process chemistry, aiming to understand how the chemical structure of a compound influences its biological or chemical activity. wikipedia.orggardp.org These studies allow chemists to systematically modify a molecule to enhance desired properties, such as reactivity or selectivity, and reduce undesired effects. For this compound, SAR studies would focus on optimizing its performance in various applications by modifying its three key structural components: the primary amine group, the cyclohexane (B81311) ring, and the isobutyl substituent.
The primary amine (-NH2) is the main functional group, acting as a nucleophile and a base. Its reactivity is influenced by the surrounding structure. The isobutyl group and the cyclohexane ring create significant steric hindrance around the amine. SAR studies might involve replacing the isobutyl group with other alkyl groups (e.g., methyl, ethyl, tert-butyl) to modulate this steric bulk. Increasing the size of the alkyl group could enhance selectivity in certain reactions but might decrease the reaction rate. Conversely, smaller substituents could increase reaction rates at the cost of selectivity.
Another focus of chemical optimization would be the stereochemistry of the cyclohexane ring. This compound can exist as different stereoisomers (e.g., cis and trans isomers), where the relative positions of the amine and isobutyl groups differ. These isomers can exhibit distinct physical properties and reactivity profiles due to different steric environments around the amine group. An SAR study would synthesize and test each isomer to determine which configuration provides the optimal performance for a specific catalytic or synthetic application. Altering the electronic properties, for example by introducing electron-withdrawing or electron-donating groups on the cyclohexane ring, would also be a key strategy to fine-tune the basicity (pKa) of the amine group for specific catalytic needs.
Table 1: Hypothetical Structure-Activity Relationships for Substituted Cyclohexylamine Derivatives This table illustrates potential outcomes from SAR studies based on general chemical principles.
| Modification to this compound Structure | Predicted Effect on Properties | Rationale for Chemical Optimization |
| Replacement of isobutyl with a smaller alkyl group (e.g., methyl) | Decreased steric hindrance; potentially increased reaction rate. | Optimization for processes where reaction speed is prioritized over selectivity. |
| Replacement of isobutyl with a larger alkyl group (e.g., neopentyl) | Increased steric hindrance; potentially enhanced stereoselectivity. | Development of highly selective catalysts for asymmetric synthesis. |
| Introduction of electron-withdrawing groups on the ring | Decreased basicity (lower pKa) of the amine. | Fine-tuning catalyst activity for reactions requiring a milder base. |
| Altering stereochemistry from trans to cis isomer | Change in the spatial orientation of substituents, affecting substrate binding. | Optimizing catalyst-substrate fit to improve yield or enantiomeric excess. |
Environmental and Industrial Chemical Process Research (Non-Clinical)
Investigating Amine-Based Carbon Capture Technologies
Amine-based solvents are a leading technology for capturing carbon dioxide (CO2) from industrial flue gases in a process known as amine scrubbing. bellona.org The technology relies on the reversible reaction between the basic amine and the acidic CO2 gas. While conventional amines like monoethanolamine (MEA) are effective, they suffer from high energy requirements for regeneration and corrosive properties. tandfonline.commdpi.com Research has increasingly focused on advanced amine structures, particularly sterically hindered amines, to overcome these limitations. researchgate.netresearchgate.net
Recent studies have highlighted that cyclohexane-based diamines are particularly promising for CO2 capture, in some cases forming solid carbamic acid products that can be easily separated, simplifying the process and improving efficiency. acs.org While research has not explicitly detailed the performance of this compound, its structural characteristics align with the desirable properties of next-generation solvents for carbon capture. Investigations into lipophilic amines with limited water solubility, including cyclohexylamine, have shown potential for biphasic systems that could allow for regeneration at moderate temperatures (e.g., 80°C), further reducing energy costs. d-nb.info
Table 2: Comparison of Amine Classes for CO2 Capture Applications
| Amine Class | Example(s) | Typical CO2 Loading (mol CO2 / mol amine) | Key Advantages | Key Disadvantages |
| Primary Amines | Monoethanolamine (MEA) | ~0.5 | Fast reaction kinetics | High regeneration energy, corrosive |
| Secondary Amines | Diethanolamine (DEA) | ~0.5 | Less corrosive than MEA | Slower kinetics than primary amines |
| Tertiary Amines | Methyldiethanolamine (MDEA) | ~1.0 | High loading capacity, low regeneration energy | Very slow reaction kinetics |
| Sterically Hindered Amines | This compound , AMP | Approaching 1.0 | High loading capacity, lower regeneration energy | Moderate reaction kinetics |
Role in Process Optimization and Catalyst Development for Industrial Reactions
In the broader context of industrial chemistry, cyclohexylamine derivatives serve diverse roles, including as corrosion inhibitors in boiler water treatment, as vulcanization accelerators in the rubber industry, and as intermediates in the synthesis of antioxidants. ohans.com For instance, amines can be functionalized and immobilized on solid supports, such as multi-walled carbon nanotubes, to create robust and reusable catalysts for processes like biodiesel production. bcrec.id While specific applications of this compound are not widely published, its properties are analogous to other cyclohexylamines used in these fields. Furthermore, chiral amines are highly valuable in the pharmaceutical industry, and efficient catalytic systems, including those using enzymes like amine dehydrogenases, are being developed for their synthesis. rsc.org The development of catalysts based on chiral cyclohexane diamine scaffolds for asymmetric reactions is an active area of research, indicating the utility of the cyclohexylamine framework in advanced catalyst design. mdpi.com
Chemical Building Block in Specialized Industrial Syntheses
In organic and industrial synthesis, a "building block" is a molecule with reactive functional groups that can be readily used to assemble more complex molecular structures. abcr.compharmaceutical-technology.com this compound is a valuable building block due to its combination of a reactive primary amine and a non-polar, bulky isobutylcyclohexyl group. This structure is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the cyclohexylamine motif is a common feature in biologically active molecules. nih.govrsc.orgrsc.org
The primary amine group can undergo a wide range of chemical transformations, including N-alkylation, acylation to form amides, and reductive amination with aldehydes or ketones. These reactions allow chemists to incorporate the isobutylcyclohexyl moiety into a larger target molecule. This lipophilic group can be used to modulate properties such as solubility, membrane permeability, and metabolic stability, which are critical for the efficacy of a drug or pesticide.
Patents demonstrate the use of related cyclohexylamine structures as key intermediates. For example, certain cyclohexylamine derivatives are used to create photostabilizers for organic materials like polymers. google.com Other synthetic routes utilize cyclohexylamine precursors in the preparation of cycloalkyl propanol (B110389) amines intended for use as medicines. google.com The commercial availability of related compounds, such as 4-isobutylcyclohexan-1-amine hydrochloride, confirms their role as intermediates for research and specialized synthesis. bldpharm.com The versatility of the amine group, combined with the desirable physicochemical properties conferred by the substituted cyclohexane ring, positions this compound as a useful component in the synthetic toolbox for creating novel and specialized chemical entities.
Future Directions and Emerging Research Avenues for 2 Isobutylcyclohexan 1 Amine
Development of Sustainable and Economically Viable Synthesis Technologies
The development of green and cost-effective methods for the synthesis of 2-Isobutylcyclohexan-1-amine is a primary area for future research. Traditional synthetic routes often rely on harsh reagents, energy-intensive conditions, and multi-step processes that generate significant waste. Future efforts will likely focus on the following areas to address these limitations:
Biocatalysis: The use of enzymes in chemical synthesis offers a highly selective and environmentally benign alternative to conventional methods. Biocatalytic approaches, such as the use of transaminases or engineered amine dehydrogenases, could enable the asymmetric synthesis of specific stereoisomers of this compound from readily available precursors like 2-isobutylcyclohexanone. semanticscholar.orgnih.govmdpi.comresearchgate.netmdpi.com This approach not only enhances sustainability but also provides access to enantiomerically pure compounds, which are often crucial for applications in pharmaceuticals and materials science.
Catalytic Reductive Amination: Advances in catalysis offer promising avenues for the efficient synthesis of cyclohexylamines. The direct reductive amination of 2-isobutylcyclohexanone using green reducing agents and recyclable catalysts could significantly improve the atom economy and reduce the environmental impact of the synthesis. Research into novel catalyst systems, including those based on earth-abundant metals, will be crucial.
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved safety, better process control, and higher yields. The development of a continuous flow process for the synthesis of this compound could lead to a more economically viable and scalable manufacturing process.
| Technology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, process optimization. |
| Catalytic Reductive Amination | High atom economy, use of green reagents, catalyst recyclability. | Development of novel, earth-abundant metal catalysts. |
| Flow Chemistry | Enhanced safety, improved process control, scalability. | Reactor design, optimization of reaction parameters in a continuous system. |
Exploration of Novel Reactivity and Unconventional Transformations
Beyond its synthesis, the exploration of the novel reactivity of this compound is a fertile ground for discovery. Understanding and harnessing its chemical behavior will be key to unlocking new applications.
Late-Stage Functionalization: The ability to selectively modify a molecule at a late stage in a synthetic sequence is a powerful tool. Research into late-stage C-H functionalization of the isobutyl group or the cyclohexane (B81311) ring of this compound could provide rapid access to a diverse range of derivatives with unique properties. nih.govacs.orgacs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forging new chemical bonds. mdpi.comnih.govacs.orgkaust.edu.sanih.gov Investigating the participation of this compound in photoredox-mediated reactions, such as cycloadditions or cross-coupling reactions, could lead to the discovery of novel transformations and the synthesis of complex molecular architectures. nih.govrsc.orgnih.govrsc.orgrsc.orgthieme-connect.comresearchgate.net
Organocatalysis: Chiral amines are valuable organocatalysts for a variety of asymmetric transformations. The potential of chiral isomers of this compound as organocatalysts in reactions like Michael additions or aldol (B89426) reactions warrants investigation. acs.orgorganic-chemistry.orgacs.orgecnu.edu.cnnih.gov
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry offers a powerful toolkit for accelerating research and development by providing insights into molecular properties and reactivity. The application of advanced computational methods to this compound can guide experimental work and rationalize observed outcomes.
Predictive Modeling: The development of predictive models using machine learning and quantitative structure-activity relationship (QSAR) approaches can help to forecast the properties and behavior of this compound and its derivatives. nih.govacs.orgmdpi.comresearchgate.netacs.org For instance, models could be developed to predict its performance as a corrosion inhibitor or its reactivity in various chemical transformations.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of reactions involving this compound. This understanding can be used to optimize reaction conditions and design more efficient synthetic routes.
Conformational Analysis: The conformational flexibility of the cyclohexane ring and the isobutyl group can significantly influence the reactivity and properties of the molecule. Computational studies can provide detailed insights into the preferred conformations of this compound and its interactions with other molecules.
| Computational Method | Application to this compound Research | Expected Outcome |
| Machine Learning/QSAR | Prediction of physical, chemical, and biological properties. | Accelerated discovery of new applications and derivatives. |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. | Rational design of more efficient synthetic methods. |
| Molecular Dynamics (MD) | Analysis of conformational preferences and intermolecular interactions. | Understanding of structure-property relationships. |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis
The unique structural features of this compound make it a promising candidate for applications in interdisciplinary fields. Collaborative research efforts will be essential to fully explore its potential.
Materials Science: Cyclohexylamine (B46788) derivatives have been investigated for their use as corrosion inhibitors and in the modification of polymers. tandfonline.comgoogle.comgoogle.comresearchgate.netatamankimya.commdpi.comatamanchemicals.comsolubilityofthings.com Future research could explore the incorporation of this compound into novel polymers to enhance their thermal stability, mechanical properties, or chemical resistance. Its potential as a volatile corrosion inhibitor for protecting metal surfaces could also be investigated.
Catalysis: As mentioned, chiral isomers of this compound could serve as ligands in asymmetric catalysis or as organocatalysts themselves. The development of novel catalytic systems based on this amine could have a significant impact on the synthesis of enantiomerically pure compounds.
Innovation in High-Throughput Analytical Methodologies for Complex Amine Mixtures
The development of efficient and sensitive analytical methods is crucial for the quality control of this compound and for the analysis of complex mixtures containing this and other amines.
Ion Mobility Spectrometry (IMS): IMS is a powerful technique for the separation and characterization of ions in the gas phase. nih.govresearchgate.netresearchgate.netacs.orgacs.org The development of IMS-based methods, potentially coupled with mass spectrometry (IMS-MS), could provide a rapid and effective tool for the analysis of isomeric amine mixtures and for the detection of trace impurities.
High-Throughput Screening: The development of high-throughput screening methods would be invaluable for rapidly assessing the performance of this compound and its derivatives in various applications, such as catalysis or as corrosion inhibitors. This would enable the rapid identification of lead candidates for further development.
The future of research on this compound is bright, with numerous avenues for exploration and innovation. By focusing on sustainable synthesis, novel reactivity, advanced computational modeling, interdisciplinary applications, and cutting-edge analytical techniques, the scientific community can unlock the full potential of this versatile chemical compound. The insights gained from these future research endeavors will not only advance our fundamental understanding of cyclohexylamines but also pave the way for the development of new technologies and products with real-world impact.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 2-Isobutylcyclohexan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-isobutylcyclohexanone using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate. Alternatively, nucleophilic substitution of a cyclohexyl halide with isobutylamine under anhydrous conditions (e.g., THF, 60°C) is viable. Optimizing stoichiometry, pH (for reductive amination), and solvent polarity is critical. For example, excess amine reduces side reactions like over-alkylation .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers expect?
- Methodological Answer :
- NMR : In H NMR, the cyclohexane ring protons appear as multiplet signals (δ 1.2–2.1 ppm), while the isobutyl group shows a triplet for the CH2 adjacent to the amine (δ 2.4–2.6 ppm). The amine proton may appear as a broad singlet (δ 1.5–2.0 ppm) but is often exchange-broadened.
- IR : N-H stretching (3300–3500 cm) and C-N stretching (1250–1350 cm) confirm the amine group.
- MS : Molecular ion peak [M+H]+ at m/z 170 (calculated for CHN). Use high-resolution MS to distinguish isomers .
Q. How should researchers handle and store 2-Isosobutylcyclohexan-1-amine to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass vials at −20°C to prevent oxidation. Use desiccants to avoid moisture absorption, which can lead to hydrolysis. For handling, wear nitrile gloves, safety goggles, and a lab coat. Perform reactions in a fume hood to mitigate inhalation risks .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Use column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) to separate the amine from unreacted ketone or halide. For higher purity, recrystallize from a hexane/diethyl ether mixture. Acid-base extraction (using HCl to protonate the amine and NaOH to regenerate the free base) is effective for large-scale purification .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stereoelectronic effects of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the molecule’s HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, such as enzymes or receptors. Solvent effects are modeled using COSMO-RS. Validate predictions with experimental kinetic studies .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values) for this compound derivatives?
- Methodological Answer :
- Triangulate assays : Compare results from fluorescence polarization, SPR, and enzyme inhibition assays under standardized conditions (pH 7.4, 25°C).
- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC (Chiralpak AD-H column).
- Validate cell models : Use isogenic cell lines to minimize variability in receptor expression levels .
Q. How can researchers optimize enantioselective synthesis of this compound for chiral drug development?
- Methodological Answer : Employ asymmetric hydrogenation with a Ru-BINAP catalyst (≥95% ee) or kinetic resolution using Candida antarctica lipase B. Monitor enantiomeric excess via polarimetry or chiral GC (Cyclosil-B column). Adjust catalyst loading (1–5 mol%) and hydrogen pressure (50–100 psi) to balance yield and ee .
Q. What experimental designs assess the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2.0–7.4) at 37°C for 24h, then quantify degradation via LC-MS.
- Plasma stability : Mix with rat plasma (1:10 v/v) and analyze remaining compound at 0, 1, 4, and 8h.
- Light sensitivity : Expose to UV (365 nm) and measure photodegradation products .
Q. How do steric effects from the isobutyl group influence the amine’s nucleophilicity in SN2 reactions?
- Methodological Answer : Compare reaction rates with less hindered analogs (e.g., cyclohexanamine) using a model electrophile (methyl iodide). Conduct kinetic studies (NMR or conductometry) in aprotic solvents (DMSO). Steric hindrance reduces the rate constant (k) by 40–60%, as predicted by the Hughes-Ingold rules. Computational models (MD simulations) visualize transition-state crowding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
